molecular formula C17H33ClN2O B12741842 N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride CAS No. 109653-83-0

N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride

Cat. No.: B12741842
CAS No.: 109653-83-0
M. Wt: 316.9 g/mol
InChI Key: PRDFFAUZUCFXJY-UHFFFAOYSA-N
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Description

N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring attached to a tetramethylcyclohexyl group, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride typically involves the reaction of 1,3,3,5-tetramethylcyclohexylamine with piperidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
  • 1-Ethyl-1-(3,3,5-trimethylcyclohexyl)pyrrolidinium
  • 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine

Uniqueness

N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a tetramethylcyclohexyl group sets it apart from other similar compounds, making it a valuable subject for research and application.

Properties

CAS No.

109653-83-0

Molecular Formula

C17H33ClN2O

Molecular Weight

316.9 g/mol

IUPAC Name

2-piperidin-1-yl-N-(1,3,3,5-tetramethylcyclohexyl)acetamide;hydrochloride

InChI

InChI=1S/C17H32N2O.ClH/c1-14-10-16(2,3)13-17(4,11-14)18-15(20)12-19-8-6-5-7-9-19;/h14H,5-13H2,1-4H3,(H,18,20);1H

InChI Key

PRDFFAUZUCFXJY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)NC(=O)CN2CCCCC2)(C)C.Cl

Origin of Product

United States

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